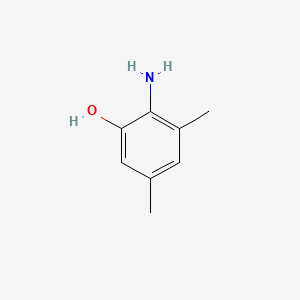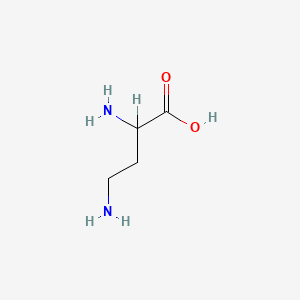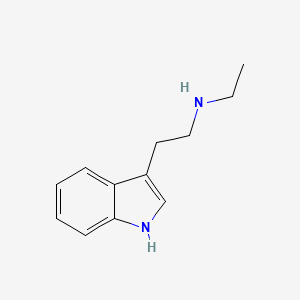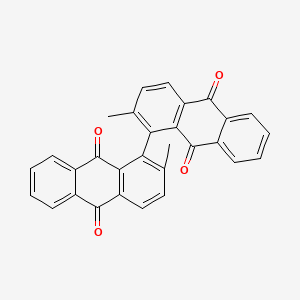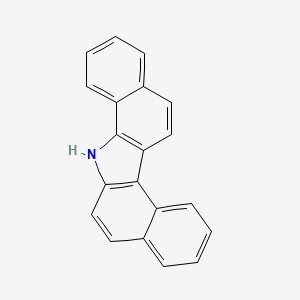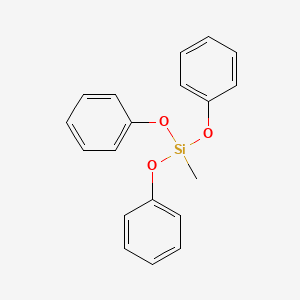
Methyltriphenoxysilane
Vue d'ensemble
Description
Methyltriphenoxysilane is a chemical compound with the CAS Number: 3439-97-2. It has a molecular weight of 322.44 and its linear formula is C19H18O3Si . It is stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The Methyltriphenoxysilane molecule contains a total of 43 bonds. These include 25 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings . The molecule is composed of 19 Carbon atoms, 18 Hydrogen atoms, 3 Oxygen atoms, and 1 Silicon atom .
Physical And Chemical Properties Analysis
Methyltriphenoxysilane is a compound that can exist in various physical forms such as liquid, solid, semi-solid, or lump . It is stored under an inert atmosphere at room temperature .
Applications De Recherche Scientifique
Methyltriphenylphosphonium (TPMP)
1. Impact on Mitochondrial Function and Krebs Cycle
- TPMP has been studied for its effects on cellular respiration and mitochondrial function. It was found that micromolar concentrations of TPMP can cause a progressive inhibition of cellular respiration in adherent cells without a marked effect on mitochondrial coupling. In permeabilized cells, the inhibition was limited to NADH-linked respiration. This suggests that TPMP impacts the Krebs cycle, particularly the 2-oxoglutarate dehydrogenase complex (OGDHC), indicating its potential for altering mitochondrial activity for experimental or therapeutic purposes (Elkalaf et al., 2016).
Safety And Hazards
Methyltriphenoxysilane is classified under the GHS07 hazard class. It carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl(triphenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3Si/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXHEPWCWBIQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348024 | |
| Record name | Methyltriphenoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltriphenoxysilane | |
CAS RN |
3439-97-2 | |
| Record name | Methyltriphenoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





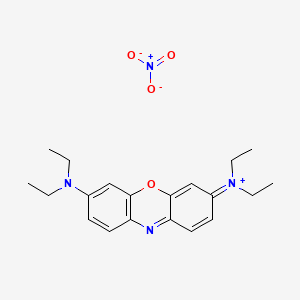
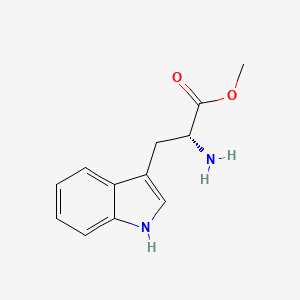
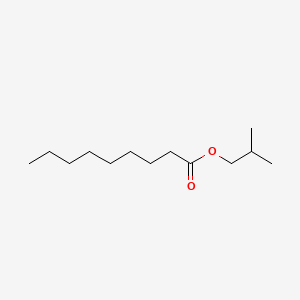
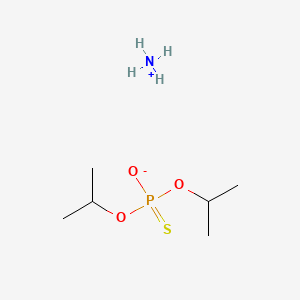
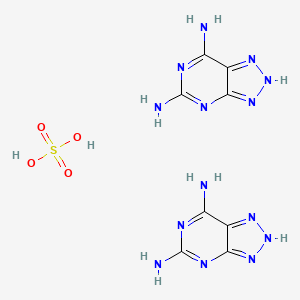
![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1594029.png)

